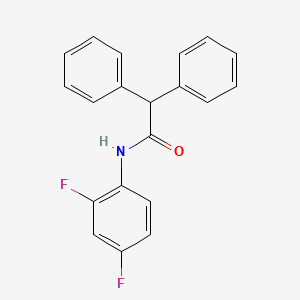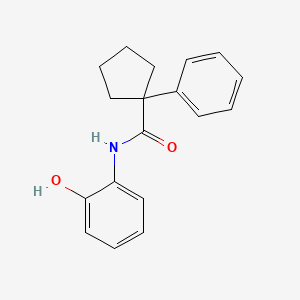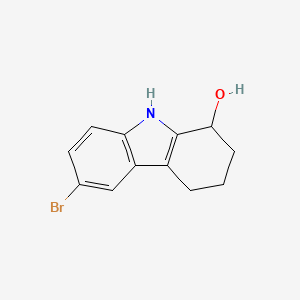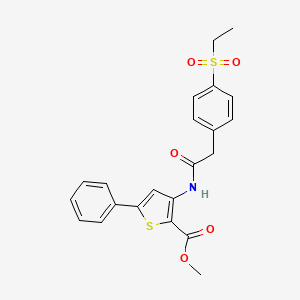![molecular formula C11H17BrFNO2 B2376102 tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate CAS No. 1107620-26-7](/img/structure/B2376102.png)
tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate
説明
Tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a highly reactive intermediate that can be used as a precursor for the synthesis of various biologically active compounds.
科学的研究の応用
Synthesis and Characterization
- Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, a medication used to treat cancer (Kong et al., 2016).
- Key Intermediate in Vandetanib Synthesis : This compound is a key intermediate in the synthesis of Vandetanib, an anti-cancer drug (Wang et al., 2015).
- Involvement in Bromofluorination Reactions : It is used in bromofluorination of double bonds, a chemical reaction important in organic synthesis (Maeda et al., 1987).
Pharmaceutical Research
- Development of Antibacterial and Anthelmintic Agents : Research has been conducted on derivatives of this compound for potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
- Synthesis of Nociceptin Antagonists : It has been used in the synthesis of nociceptin antagonists, which are potential therapeutic agents for pain management (Jona et al., 2009).
Chemical Structure and Properties
- Crystal Structure Analysis : Studies have been conducted to determine the crystal structure of related compounds, which is crucial for understanding their chemical properties and potential applications (Didierjean et al., 2004).
作用機序
Target of Action
Tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate is a complex organic compound that has been identified as a potential precursor to biologically active natural products . .
Mode of Action
It is known that the compound can be used as an intermediate in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
The compound is involved in the synthesis of other biologically active compounds, indicating that it may play a role in various biochemical pathways . .
Result of Action
As a potential precursor to biologically active compounds, it may contribute to the biological activity of these compounds .
特性
IUPAC Name |
tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrFNO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKPJXGJMVFODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)

![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)


![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)
![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2376036.png)

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)
